

A Comprehensive Technical Guide to 3-(4-Fluorophenyl)-2-phenylpropanoic Acid

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-2-phenylpropanoic acid

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This document provides a detailed overview of the chemical properties of **3-(4-Fluorophenyl)-2-phenylpropanoic acid**, its IUPAC name, and a plausible experimental protocol for its synthesis. The information is intended to support research and development activities in the fields of medicinal chemistry and materials science.

IUPAC Name: **3-(4-fluorophenyl)-2-phenylpropanoic acid**[\[1\]](#)

Chemical and Physical Properties

The quantitative properties of **3-(4-Fluorophenyl)-2-phenylpropanoic acid** are summarized in the table below. It is important to note that while core properties for the target compound are available, experimental data for physical properties such as melting and boiling points are not readily found in the reviewed literature. For reference, the corresponding data for the related compound, 3-(4-Fluorophenyl)propionic acid, are provided with a clear distinction.

Property	Value	Source (Citation)
Molecular Formula	C ₁₅ H ₁₃ FO ₂	[1]
Molecular Weight	244.26 g/mol	[1]
CAS Number	436086-86-1	[1]
Monoisotopic Mass	244.08995782 Da	[1]
Predicted XLogP3	3.5	[1]
Melting Point	86-91 °C (for 3-(4-Fluorophenyl)propionic acid)	[2] [3]
Boiling Point	105-107 °C at 22 Torr (for 3-(4-Fluorophenyl)propionic acid)	[3]

Potential Biological Significance

Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry. They are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs).^[4] Beyond their anti-inflammatory effects, this class of molecules has been investigated for a range of other biological activities, including antibacterial, anti-convulsant, and anti-cancer properties.^[4] For instance, certain phenylpropanoic acid derivatives have been identified as potent agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. Given this context, **3-(4-Fluorophenyl)-2-phenylpropanoic acid** represents a compound of interest for further biological evaluation.

Experimental Protocols: A Plausible Synthetic Route

A specific, validated experimental protocol for the synthesis of **3-(4-Fluorophenyl)-2-phenylpropanoic acid** is not readily available in the surveyed literature. However, based on established methods for the synthesis of 2-arylpropanoic acids, a plausible multi-step synthetic pathway is proposed below.^{[5][6]} This protocol involves the alkylation of a phenylacetic acid ester followed by hydrolysis.

Step 1: Esterification of Phenylacetic Acid

- In a round-bottom flask, dissolve phenylacetic acid (1 equivalent) in an excess of methanol.
- Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
- Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl phenylacetate.

Step 2: Alkylation of Methyl Phenylacetate

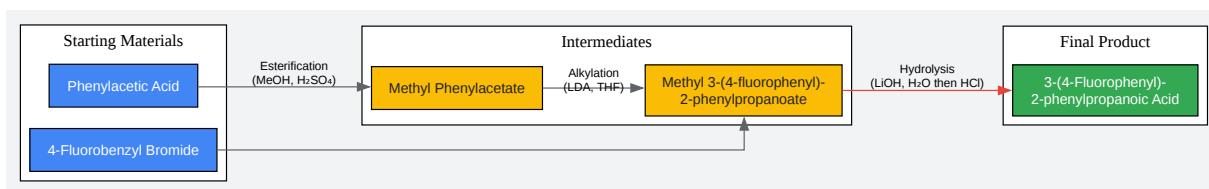
- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C.
- Slowly add a solution of methyl phenylacetate (1 equivalent) in anhydrous THF to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
- Add a solution of 4-fluorobenzyl bromide (1 equivalent) in anhydrous THF to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding a saturated ammonium chloride solution.
- Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to obtain methyl 3-(4-fluorophenyl)-2-phenylpropanoate.

Step 3: Hydrolysis of the Ester

- Dissolve the purified methyl 3-(4-fluorophenyl)-2-phenylpropanoate (1 equivalent) in a mixture of THF and water.
- Add an excess of lithium hydroxide (or sodium hydroxide) (e.g., 3-4 equivalents) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
[5]
- Acidify the reaction mixture to a pH of approximately 2 using a dilute solution of hydrochloric acid (e.g., 1 M HCl).[5]
- Extract the product into diethyl ether.[5]
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, **3-(4-Fluorophenyl)-2-phenylpropanoic acid**.[5] Further purification can be achieved by recrystallization.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for **3-(4-Fluorophenyl)-2-phenylpropanoic acid**.



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Caption: Proposed synthesis workflow for **3-(4-Fluorophenyl)-2-phenylpropanoic acid**.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-(4-Fluorophenyl)-2-phenylpropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335114#3-4-fluorophenyl-2-phenylpropanoic-acid-chemical-properties-and-iupac-name>]

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